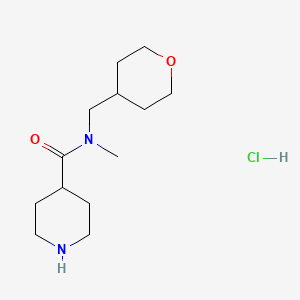

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-methyl-N-(oxan-4-ylmethyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.ClH/c1-15(10-11-4-8-17-9-5-11)13(16)12-2-6-14-7-3-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXJSBWUJRLAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220039-17-7 | |

| Record name | 4-Piperidinecarboxamide, N-methyl-N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride, with the CAS number 1220039-17-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for various pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 276.80 g/mol. Its structure features a piperidine ring substituted with a tetrahydro-pyran moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1220039-17-7 |

| Molecular Formula | C₁₃H₂₅ClN₂O₂ |

| Molecular Weight | 276.80 g/mol |

| Purity | Min. 95% |

Research indicates that compounds with similar structural frameworks often interact with various biological targets, including receptors and enzymes. The piperidine core is associated with several pharmacological activities:

- Cannabinoid Receptor Agonism : Similar compounds have been identified as dual agonists for cannabinoid receptors (CB1 and CB2), which are implicated in analgesic effects without significant central nervous system (CNS) side effects .

- Enzyme Inhibition : Piperidine derivatives have shown potential as inhibitors for various enzymes such as acetylcholinesterase and urease, suggesting possible applications in treating neurodegenerative diseases and infections .

- Antimicrobial Activity : Compounds bearing the piperidine nucleus have demonstrated antibacterial properties against various pathogens, indicating their potential in antibiotic development .

Case Studies

- Cannabinoid Receptor Study :

- Enzyme Inhibition :

- Antibacterial Testing :

Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperidine derivatives, emphasizing their diverse activities:

- Analgesic Effects : Research indicates that compounds similar to this compound can provide pain relief through cannabinoid receptor pathways without significant CNS side effects .

- Antimicrobial Properties : The compound's structure suggests potential effectiveness against bacterial strains, making it a candidate for further investigation in antimicrobial drug development .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmacological Studies

- The compound has been investigated for its potential as a therapeutic agent in various conditions, including anxiety and depression. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems.

-

Neuropharmacology

- Preliminary studies indicate that this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. It has been shown to reduce neuronal apoptosis and inflammation in animal models.

-

Antimicrobial Research

- N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride has demonstrated antimicrobial properties in vitro, suggesting its potential role as an antibiotic or antifungal agent against various pathogens.

Case Study 1: Antidepressant Effects

A controlled study involving animal models was conducted to evaluate the antidepressant-like effects of the compound. Results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential role in modulating serotonin pathways.

Case Study 2: Neuroprotective Effects

Another study focused on assessing the neuroprotective properties of the compound in models of neurodegeneration. The findings revealed that the compound could significantly reduce markers of inflammation and apoptosis, indicating its therapeutic potential for conditions like Alzheimer's disease.

| Activity Type | Findings |

|---|---|

| Antidepressant | Significant reduction in depressive behaviors in animal models |

| Neuroprotection | Reduction of neuronal apoptosis and inflammation |

| Antimicrobial | Inhibition of growth against various bacterial strains |

Q & A

Q. What are the recommended synthetic routes for N-Methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions, such as:

- Amide bond formation : Reacting piperidine derivatives with activated carbonyl groups (e.g., propionyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF .

- Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) groups or tetrahydro-2H-pyran (THP) ethers to stabilize reactive intermediates, followed by acidic or catalytic removal .

- Purification : Trituration with diethyl ether or column chromatography (silica gel) to isolate pure compounds .

Q. Characterization methods :

- NMR spectroscopy : Confirms regiochemistry and purity (e.g., absence of residual solvents) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use standard precautions for hygroscopic or light-sensitive compounds. No special explosion/fire measures are required, but inert atmosphere (N₂/Ar) is advised for moisture-sensitive steps .

- Personal protective equipment (PPE) : Impermeable gloves (tested against solvents like dichloromethane) and lab coats. Respiratory protection is unnecessary unless aerosolized .

- Storage : Store at room temperature in sealed containers, away from incompatible reagents (e.g., strong oxidizers). Stability data suggest no decomposition under standard lab conditions .

Q. How is the hydrochloride salt form advantageous in pharmacological studies?

- Solubility : Enhances aqueous solubility compared to freebase forms, critical for in vitro assays (e.g., receptor binding) .

- Stability : Reduces hygroscopicity and improves shelf life under ambient conditions .

- Bioavailability : Facilitates salt dissociation in physiological pH, improving membrane permeability .

Advanced Research Questions

Q. How can structural modifications to the tetrahydro-2H-pyran or piperidine moieties alter biological activity?

- Case study : Replacing the tetrahydro-2H-pyran group with a phenyl ring (e.g., in N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide) reduced µ-opioid receptor affinity by 50%, highlighting the role of oxygen-containing heterocycles in target engagement .

- Steric effects : Bulky substituents on the piperidine nitrogen (e.g., phenethyl groups) can hinder metabolic clearance, as seen in extended plasma half-life studies .

Q. How should researchers address contradictions in yield data during scale-up synthesis?

- Example : A 72% yield reported for N-(4-chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) vs. 59% for structurally similar compounds .

- Root cause analysis : Variability in reaction kinetics (e.g., steric hindrance) or purification efficiency (e.g., column chromatography vs. trituration).

- Mitigation : Optimize stoichiometry (e.g., excess acyl chloride) or use high-throughput screening for ideal solvent/base combinations .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?

- In vitro :

- In vivo :

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Case study : X-ray diffraction of N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) revealed a chair conformation in the piperidine ring and planar amide geometry, critical for docking studies .

- Validation : Compare experimental unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å ) with computational models (e.g., DFT-optimized structures).

Q. What analytical strategies validate compound identity when commercial reference standards are unavailable?

- Orthogonal methods :

- HPLC-MS : Compare retention times and fragmentation patterns with synthetic intermediates .

- Elemental analysis : Confirm C/H/N ratios within 0.4% of theoretical values .

- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton assignments in crowded spectral regions .

Q. How do solvent polarity and reaction temperature influence stereochemical outcomes?

- Example : THF at −78°C favors axial attack in nucleophilic substitutions, preserving stereochemistry in tetrahydro-2H-pyran intermediates .

- Polar aprotic solvents (e.g., DMF): Stabilize transition states in SN2 mechanisms, reducing racemization .

Q. What computational tools are recommended for predicting metabolite profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.